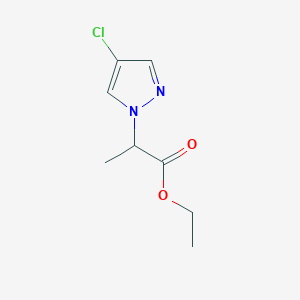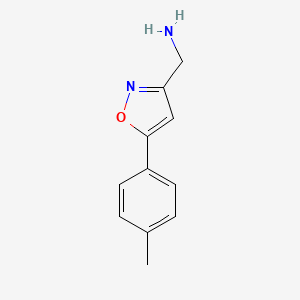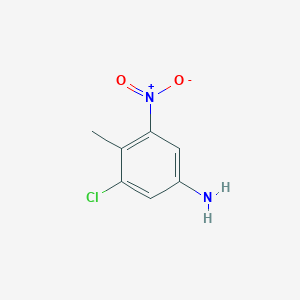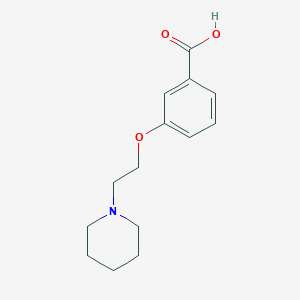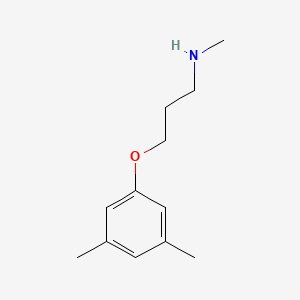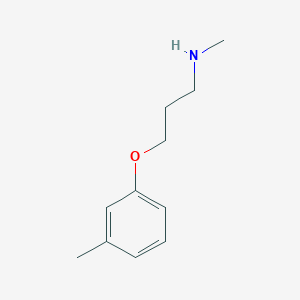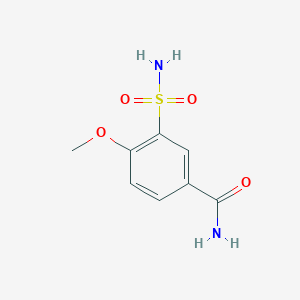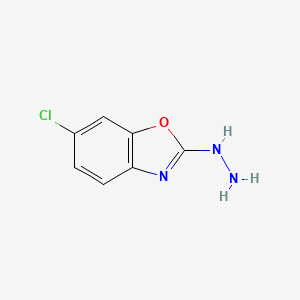
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, also known as 2-CME, is a synthetic compound that belongs to the piperidin-1-yl-ethanone family. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. 2-CME is widely used in scientific research, especially in the fields of organic chemistry and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- A study demonstrates the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, which can undergo various reactions to yield compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Spectroscopic Characterization
- Research includes the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, a compound with a similar structure, characterized using various spectroscopic methods (Govindhan et al., 2017).
Antibacterial and Antimicrobial Studies
- Another related compound, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, has been synthesized and evaluated for antimicrobial activity, showing potential as new lead molecules in antibacterial research (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Crystallographic Analysis
- Research on a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, includes the structural characterization of a compound similar to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone (Eckhardt et al., 2020).
Enaminones and Hydrogen-bonding Patterns
- A study on enaminones, compounds related to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, focuses on their hydrogen-bonding patterns, which are crucial for understanding the compound's properties (Balderson et al., 2007).
Propriétés
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZIDMISUVNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

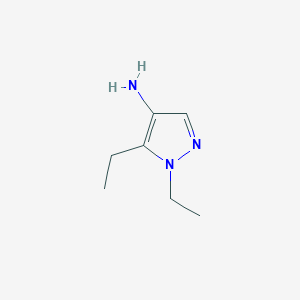
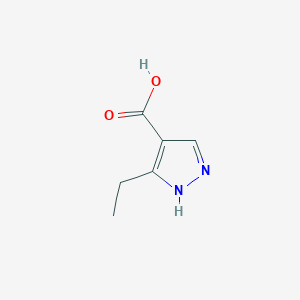
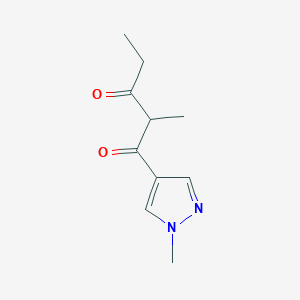
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
